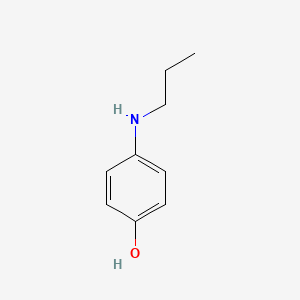

4-(Propylamino)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

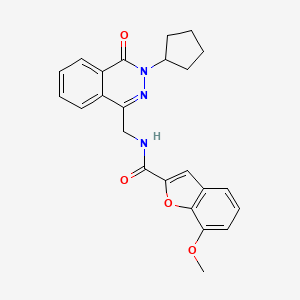

4-(Propylamino)phenol is a chemical compound with the molecular formula C9H13NO . It is a derivative of phenol, where a propylamine group is attached to the phenol ring .

Synthesis Analysis

The synthesis of substituted phenols like this compound can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another study suggests that the reaction of 4-methyl catechol with propylamine can be carried out in the presence of NaIO4 in a Na2CO3 aqueous solution .Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring with a propylamine group attached . The carbon atom in the ring is sp2 hybridized, and the OH group is attached to the sp2 hybridized carbon atom present in the aromatic ring .Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical and Chemical Properties Analysis

Phenols are typically colorless liquids or solids, but they often turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .Wissenschaftliche Forschungsanwendungen

Catalytic Alkylation in Organic Chemistry

4-(Propylamino)phenol and its derivatives have been applied in the field of organic chemistry, particularly in catalytic alkylation processes. For instance, the catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes, which include derivatives of this compound, has been studied. These complexes serve as catalysts for C-C cross-coupling reactions, providing an efficient pathway for the synthesis of various organic compounds (Qian, Dawe, & Kozak, 2011).

Development of Novel Herbicides

In the field of agricultural chemistry, derivatives of this compound have been used in the synthesis of novel herbicides. For example, the microsynthetic method of a novel herbicide, identified as propyl 4-[2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzylamino]benzoate, was developed using compounds including this compound derivatives. This work underpins the development of new agrochemicals for effective weed control (Zheng-min & Qingfu, 2006).

Anticancer Drug Research

In medicinal chemistry, derivatives of this compound have been explored for their potential in cancer treatment. For instance, 4-arylazo-3,5-diamino-1H-pyrazoles, which include this compound analogs, have been identified as inhibitors of cyclin-dependent kinases (CDKs), a class of enzymes vital for cell cycle regulation in cancer cells. These compounds have shown promise in reducing cancer cell proliferation and inducing tumor suppressor proteins (Kryštof et al., 2006).

Radioactive Tracers in Environmental and Biological Studies

The use of this compound derivatives as radioactive tracers has been reported in environmental and biological studies. For example, the synthesis of herbicidal compounds like ZJ0273 labeled with tritium and carbon-14, which are derivatives of this compound, facilitates the study of the metabolism, mode of action, environmental behavior, and fate of these herbicides (Yang, Ye, & Lu, 2008).

Gastroprotective Drug Research

Research in gastroenterology has explored the use of β3 adrenergic receptor agonists that are derivatives of this compound. These compounds have shown significant gastroprotective effects in animal models, suggesting their potential in the treatment of gastrointestinal disorders (Sevak, Paul, Goswami, & Santani, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(propylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-7-10-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPIYBYPRPWIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2758047.png)

![3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid](/img/structure/B2758051.png)

![ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2758054.png)

![2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2758057.png)

![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758059.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2758067.png)

![N-[2-(2,2-Dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2758069.png)